molecular formula C15H18N2O4 B12474849 4-[3-(Diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid

4-[3-(Diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid

Cat. No.: B12474849
M. Wt: 290.31 g/mol
InChI Key: HVLVQGBGTPINPN-UHFFFAOYSA-N
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Description

4-[3-(Diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid is a synthetic organic compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound is known for its unique structure, which includes a diethylcarbamoyl group attached to an anilino moiety, and a butenoic acid backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-[3-(Diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(diethylcarbamoyl)aniline with maleic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

4-[3-(Diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and varying temperatures depending on the specific reaction. Major products formed from these reactions include oxidized or reduced derivatives and substituted analogs.

Scientific Research Applications

4-[3-(Diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(Diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is facilitated by the unique structure of the compound, which allows it to fit into the active sites of target molecules. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are crucial for cellular function .

Comparison with Similar Compounds

4-[3-(Diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features that confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

4-[3-(diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C15H18N2O4/c1-3-17(4-2)15(21)11-6-5-7-12(10-11)16-13(18)8-9-14(19)20/h5-10H,3-4H2,1-2H3,(H,16,18)(H,19,20)

InChI Key

HVLVQGBGTPINPN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C=CC(=O)O

Origin of Product

United States

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